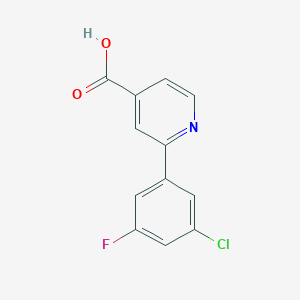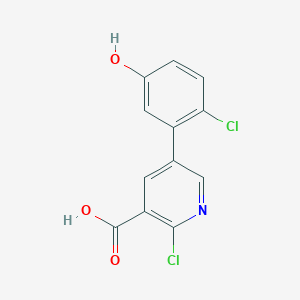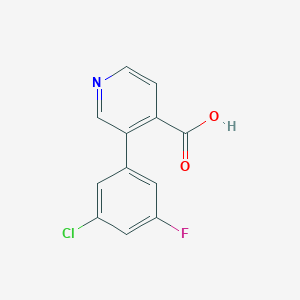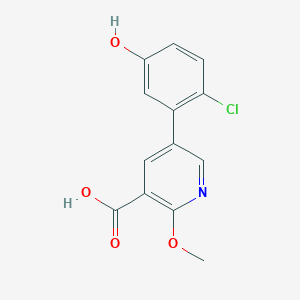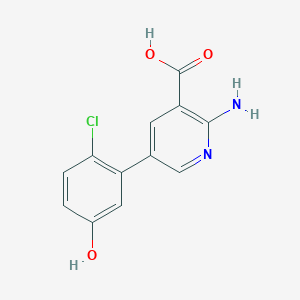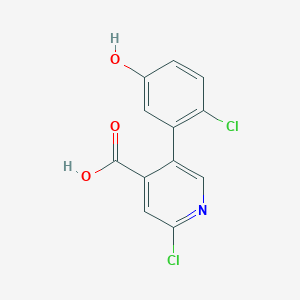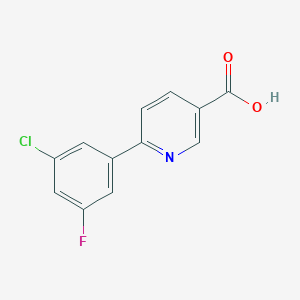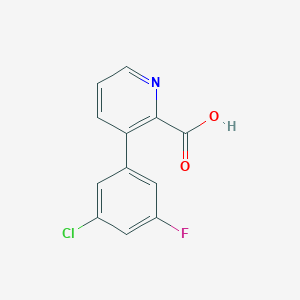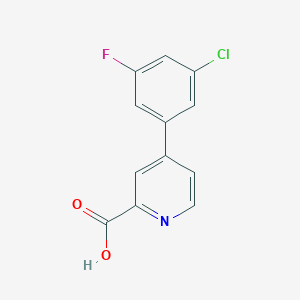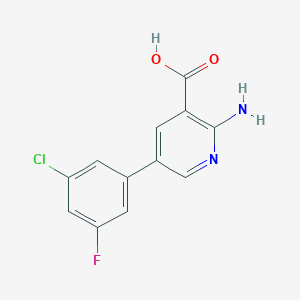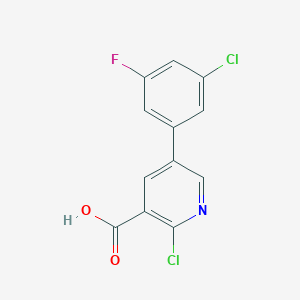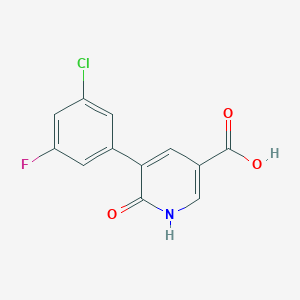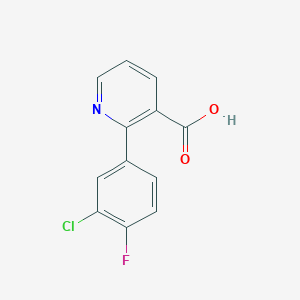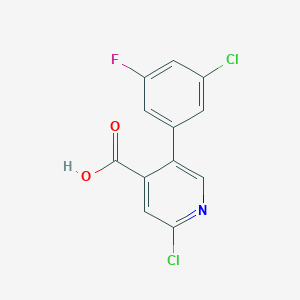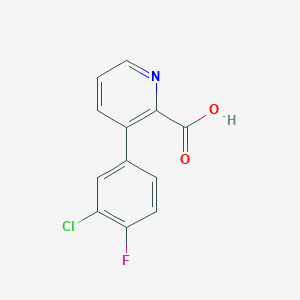
3-(3-氯-4-氟苯基)吡啶-2-甲酸,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol
科学研究应用
3-(3-Chloro-4-fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
安全和危害
作用机制
Target of Action
The primary target of 3-(3-Chloro-4-fluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to Zinc Finger Proteins (ZFPs), causing a change in their structures and disrupting zinc binding, thereby inhibiting their function . This disruption of zinc binding is crucial as it affects the normal functioning of the ZFPs .
Biochemical Pathways
Given its interaction with zfps, it can be inferred that it impacts pathways involving these proteins .
Result of Action
The result of the compound’s action is the inhibition of the function of Zinc Finger Proteins (ZFPs) . This inhibition disrupts processes such as viral replication and packaging, as well as normal cell homeostatic functions .
生化分析
Biochemical Properties
3-(3-Chloro-4-fluorophenyl)picolinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling reactions . These interactions are essential for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and drug development.
Molecular Mechanism
The molecular mechanism of 3-(3-Chloro-4-fluorophenyl)picolinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to dock with receptor proteins, such as auxin-signaling F-box protein 5 (AFB5), more intensively than other compounds . This interaction leads to the modulation of signaling pathways and subsequent changes in gene expression, which are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chloro-4-fluorophenyl)picolinic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Metabolic Pathways
3-(3-Chloro-4-fluorophenyl)picolinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its pharmacokinetics and pharmacodynamics, which are critical for its therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(3-Chloro-4-fluorophenyl)picolinic acid within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(3-Chloro-4-fluorophenyl)picolinic acid affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes are essential for its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)picolinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with picolinic acid under specific conditions. The reaction is often catalyzed by palladium and involves a Suzuki-Miyaura coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(3-Chloro-4-fluorophenyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-(3-Chloro-4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and fluoro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
相似化合物的比较
3-(3-Chloro-4-fluorophenyl)picolinic acid can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: Similar in structure but differs in its boronic acid functional group.
6-Chloro-3-fluoropicolinic acid: Similar in structure but differs in the position of the chloro and fluoro substituents.
3-Chloro-6-pyrazolyl-2-picolinic acid: Similar in structure but contains a pyrazolyl ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-(3-Chloro-4-fluorophenyl)picolinic acid.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-6-7(3-4-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQGYMYTPBQPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
